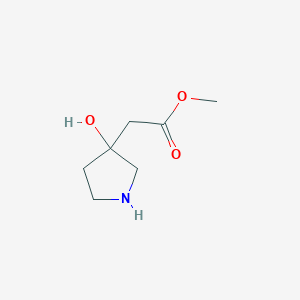

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate

Description

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a methyl acetate ester side chain. Pyrrolidine-based compounds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. This compound is structurally analogous to intermediates used in drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 2-(3-hydroxypyrrolidin-3-yl)acetate |

InChI |

InChI=1S/C7H13NO3/c1-11-6(9)4-7(10)2-3-8-5-7/h8,10H,2-5H2,1H3 |

InChI Key |

LMDVHZZKXURSJR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CCNC1)O |

Origin of Product |

United States |

Preparation Methods

Decarboxylation of L-Hydroxyproline to (R)-3-Hydroxypyrrolidine Intermediate

One industrially relevant method involves the decarboxylation of L-hydroxyproline, a cheap and readily available amino acid derivative, to yield (R)-3-hydroxypyrrolidine as an intermediate, which can then be converted to the target ester.

- Reaction conditions: L-hydroxyproline is reacted in a suitable reaction medium such as diethylene glycol or polyethylene glycol at 80–160 °C.

- Catalyst: A carboxylic acid decarboxylation catalyst such as methyl isobutyl ketone or cyclohexanone is employed at 5–10% by mass relative to L-hydroxyproline.

- Process: After reaction completion, the mixture is distilled under reduced pressure (60–70 °C at 1000–2000 Pa) to isolate (R)-3-hydroxypyrrolidine.

- Advantages: This method provides a higher yield, uses non-toxic catalysts, and is suitable for large-scale industrial production.

| Parameter | Range/Value |

|---|---|

| Reaction temperature | 140–160 °C |

| Catalyst loading | 6–8% (mass of L-hydroxyproline) |

| Reaction medium | Diethylene glycol, PEG, etc. |

| Reaction time | 0.1–24 hours |

| Distillation pressure | 1000–2000 Pa |

| Distillation temperature | 60–70 °C |

This method is described in detail in patent CN112661687A and represents a practical approach to the key intermediate synthesis.

Multi-Step Organic Synthesis from Protected Pyrrolidine Derivatives

Another approach involves the synthesis of protected pyrrolidine intermediates followed by functional group transformations to install the hydroxyl and ester groups.

- Starting materials: Protected amines such as benzyl or tert-butyldimethylsilyloxy-substituted pyrrolidines.

- Key steps:

- Condensation with hydroxymethylbenzotriazole or benzotriazole and aldehydes to form intermediates.

- Reduction using samarium(II) iodide (SmI2) to generate hydroxypyrrolidine rings.

- Esterification to introduce the methyl acetate moiety.

- Stereochemical control: The process yields mixtures of cis and trans isomers, which can be separated and characterized by NMR spectroscopy.

- Yields: Good yields are reported for two-step sequences starting from amines.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | Hydroxymethylbenzotriazole, n-hexanal | Intermediate adducts |

| Reduction | SmI2 in THF | Hydroxypyrrolidine derivatives |

| Esterification | Methyl acetate or methylation reagents | Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate |

This detailed synthetic route is reported in organic synthesis literature and allows for structural modifications and stereochemical studies.

Coupling of Azide Intermediates with Amino Acid Methyl Esters

A more recent method involves the in situ generation of azide intermediates in ethyl acetate, which are then reacted with amino acid methyl ester hydrochlorides in the presence of triethylamine.

- Procedure:

- Generation of azide solution by reaction of hydrazides under acidic conditions.

- Direct coupling with amino acid methyl esters at low temperature (-5 °C) followed by warming to room temperature.

- Workup includes washing with acid, bicarbonate, and water, drying, and recrystallization.

- Yields: Excellent yields of this compound derivatives are obtained.

- Advantages: This method is convenient and mild, suitable for synthesizing various analogues with different amino acid residues.

| Parameter | Conditions/Details |

|---|---|

| Azide generation | Hydrazide + AcOH + HCl at -5 °C |

| Coupling agent | Triethylamine |

| Reaction temperature | -5 °C to 25 °C over 48 hours |

| Purification | Extraction, drying, recrystallization |

This method is described in ACS Omega publications and is useful for generating diverse derivatives for biological evaluation.

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the stereochemistry and purity, including proton and carbon NMR shifts.

- High-Performance Liquid Chromatography (HPLC): For purity assessment and isomer separation.

- Mass Spectrometry (MS): To verify molecular weight.

- Optical Rotation: To determine enantiomeric excess when chiral synthesis is performed.

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Decarboxylation of L-hydroxyproline | L-hydroxyproline | Methyl isobutyl ketone or cyclohexanone | 140–160 °C, 0.1–24 h, PEG solvent | High yield, industrial scale |

| Multi-step from protected pyrrolidines | Protected amines (benzyl, TBDMS) | SmI2, benzotriazole, aldehydes | Room temp to -78 °C, flash chromatography | Good yields, stereochemical control |

| Azide coupling with amino acid esters | Hydrazide intermediates, amino acid methyl esters | Triethylamine, ethyl acetate | -5 °C to 25 °C, 48 h | Excellent yields, mild conditions |

The preparation of this compound involves diverse synthetic strategies ranging from decarboxylation of natural amino acid derivatives to advanced multi-step organic synthesis and azide coupling methods. The choice of method depends on the desired scale, stereochemical purity, and functional group tolerance. Industrially, the decarboxylation of L-hydroxyproline provides a cost-effective and scalable route, while laboratory-scale syntheses often employ protected intermediates and coupling strategies for structural diversity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The hydroxyl group and ester functionality also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine-Based Esters

- Methyl 2-(pyrrolidin-3-yl)acetate (CAS 95274-14-9): Structural Difference: Lacks the hydroxyl group at the 3-position of pyrrolidine.

- Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride (CAS 1332459-32-1):

Heterocyclic and Aromatic Variants

- Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate (CAS 946726-97-2): Structural Difference: Incorporates a phenoxy linker between the pyrrolidine and phenyl group. Impact: Introduces aromaticity, which may enhance π-π stacking interactions in receptor binding. The ether linkage could reduce metabolic degradation compared to ester groups .

- Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5): Structural Difference: Replaces pyrrolidine with an indole ring. The methoxy group may enhance metabolic stability .

Piperidine and Pyridine Derivatives

- Methyl 2-(3-aminopiperidin-3-yl)acetate: Structural Difference: Six-membered piperidine ring instead of pyrrolidine; amino substituent. Impact: Increased ring size alters conformational flexibility. The amino group introduces basicity, affecting ionization state and membrane penetration .

- Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 155705-86-5):

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP | Solubility (Water) |

|---|---|---|---|---|---|

| Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate | C₇H₁₁NO₃ | 157.16 | Hydroxyl, pyrrolidine, ester | ~0.5 | Moderate |

| Methyl 2-(pyrrolidin-3-yl)acetate | C₇H₁₁NO₂ | 141.17 | Pyrrolidine, ester | ~1.2 | Low |

| Methyl 2-hydroxy-2-(pyridin-3-yl)acetate | C₈H₉NO₃ | 167.16 | Pyridine, hydroxyl, ester | 0.288 | High |

| Methyl 2-(5-Methoxy-2-methylindol-3-yl)acetate | C₁₃H₁₅NO₃ | 233.26 | Indole, methoxy, ester | ~2.1 | Low |

Biological Activity

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₁O₃ and features a pyrrolidine ring substituted with a hydroxyl group and an acetate moiety. The presence of the pyrrolidine ring is significant, as compounds containing this structure often exhibit diverse pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key activities include:

- Opioid Receptor Interaction : Research suggests that derivatives of similar compounds can interact with opioid receptors, indicating potential analgesic properties. This interaction may lead to modulation of pain pathways, making it a candidate for pain management therapies.

- Antimicrobial Activity : Studies have shown that related compounds possess antibacterial, antifungal, and antiviral properties. These activities are crucial for developing new antimicrobial agents.

- Neuroprotective Effects : There is evidence suggesting that compounds related to this compound may exhibit neuroprotective effects, potentially benefiting conditions like cerebral ischemia .

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound, demonstrating its effectiveness against various pathogens. The compound exhibited significant inhibition against bacterial strains with an IC50 value ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent .

Neuroprotective Studies

In a rabbit model for cerebral palsy, this compound was tested for its neuroprotective effects. The results indicated a reduction in hypoxia-induced neuronal death and improved outcomes in terms of motor function recovery .

Structure-Activity Relationship (SAR)

Recent SAR studies have identified that modifications in the pyrrolidine ring can enhance the binding affinity to specific receptors. For instance, combining (S)-3-hydroxypyrrolidine with other pharmacophores resulted in compounds with increased potency against target enzymes, suggesting avenues for optimizing drug design .

Comparative Data Table

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

Q & A

Q. Critical Parameters :

- Solvent choice (THF or DMF) impacts reaction kinetics.

- Base strength (NaH vs. KOtBu) affects enolate stability.

- Purity is verified via HPLC (>95%) and NMR (e.g., δ 3.6 ppm for ester methyl groups) .

How can spectroscopic and crystallographic methods resolve the structural conformation of this compound?

Basic Research Focus

Structural elucidation requires multi-technique validation:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, hydroxyl proton at δ 4.8–5.2 ppm). 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths, angles, and torsional parameters. For example, a related pyrrolidine derivative (C34H36N4O5) crystallized in monoclinic C2/c with Z = 8, revealing hydrogen-bonded dimers (N–H⋯O, 2.89 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 188.1) .

Software Tools : SHELX suite for refinement (R₁ < 0.05) and Olex2 for visualization .

How can researchers resolve discrepancies between computational conformational predictions and experimental crystallographic data?

Advanced Research Focus

Discrepancies often arise from solvent effects or neglected non-covalent interactions. Strategies include:

- DFT Optimization : Compare gas-phase computational models (e.g., B3LYP/6-31G*) with crystal structures. For example, a pyrrolidine-based compound showed a −126.2° torsional angle experimentally, deviating from DFT by ~10° due to crystal packing .

- MD Simulations : Incorporate explicit solvent (e.g., water or methanol) in molecular dynamics to mimic experimental conditions .

- Hydrogen Bond Analysis : Use Mercury Software to map intermolecular interactions (e.g., O–H⋯O) that stabilize specific conformations .

Validation : Overlay computational and experimental structures using RMSD (<0.5 Å acceptable) .

What advanced strategies evaluate the bioactivity of this compound in enzyme inhibition studies?

Advanced Research Focus

Bioactivity assessment requires mechanistic and kinetic analyses:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target enzymes (e.g., proteases or kinases). A related compound showed KD = 12 µM for a kinase target .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to determine IC₅₀ values. For example, pyridine derivatives exhibited IC₅₀ = 8 µM in trypsin inhibition .

Controls : Include positive inhibitors (e.g., E-64 for cysteine proteases) and validate via dose-response curves .

How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Focus

Stability protocols involve accelerated degradation and analytical monitoring:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., hydrolysis to carboxylic acid) .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. A related ester decomposed at 180°C with 5% mass loss .

- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation via UV-Vis spectroscopy (λmax shifts indicate structural changes) .

Data Interpretation : Fit degradation kinetics to zero/first-order models to estimate shelf life .

What synthetic strategies address low yields in the preparation of pyrrolidine-ester derivatives?

Advanced Research Focus

Low yields often stem from steric hindrance or competing side reactions:

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yield (85% vs. 60%) for sterically hindered intermediates .

- Protecting Groups : Temporarily block the hydroxyl group (e.g., TBS protection) during esterification, then deprotect with TBAF .

- Flow Chemistry : Enhance mixing and heat transfer in continuous reactors to suppress byproducts (e.g., dimerization) .

Case Study : A benzyl-protected pyrrolidine derivative achieved 92% yield in flow vs. 68% in batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.